

Synthesis protocols for Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate

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Compound of Interest

Compound Name:	Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate
CAS No.:	112887-40-8
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Synthesis Protocols for **Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate**: A Critical Intermediate in Drug Discovery

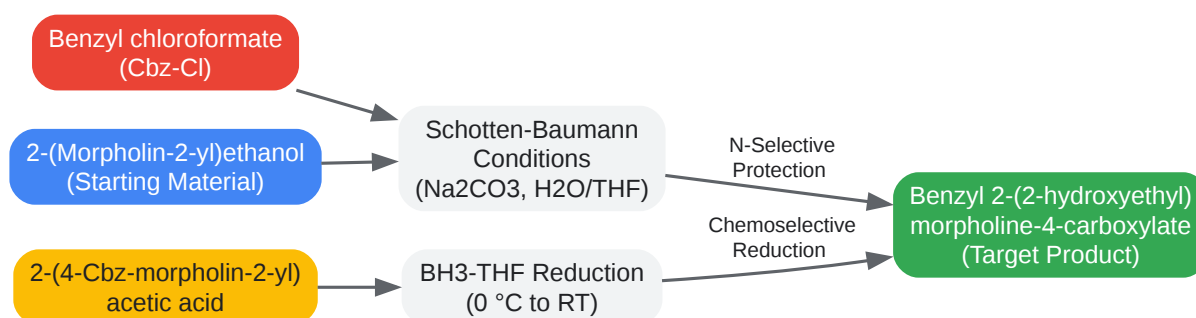
Introduction & Mechanistic Rationale

Morpholine scaffolds are privileged structures in medicinal chemistry, frequently utilized to improve the pharmacokinetic profiles (such as aqueous solubility and metabolic stability) of drug candidates. The synthesis of functionalized morpholines, specifically **Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate** (also known as 4-Cbz-2-(2-hydroxyethyl)morpholine), requires precise chemoselective transformations. The target molecule features a secondary amine protected by a carboxybenzyl (Cbz) group and a primary alcohol at the terminal end of a C2 side chain.

To achieve high yields and purity, two primary synthetic strategies are highly effective:

- Direct N-Benzyloxycarbonylation (Schotten-Baumann Conditions): Starting from commercially available 2-(morpholin-2-yl)ethanol[1], the secondary amine is selectively protected using benzyl chloroformate (Cbz-Cl). The Schotten-Baumann biphasic system (aqueous base and organic solvent) ensures that the amine is deprotonated and highly nucleophilic, while the primary alcohol remains unreactive, yielding the target molecule with high chemoselectivity[2][3].
- Chemoselective Reduction of Carboxylic Acids: Starting from 2-(4-Cbz-morpholin-2-yl)acetic acid, the carboxylic acid is reduced to the primary alcohol using Borane-Tetrahydrofuran (BH₃-THF) complex. Borane is highly chemoselective, rapidly reducing carboxylic acids via a triacyloxyborane intermediate while leaving the Cbz carbamate protecting group completely intact[4][5].

Retrosynthetic Analysis & Synthesis Workflow



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Figure 1: Dual synthetic pathways for **Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate**.

Step-by-Step Experimental Protocols

Protocol A: Direct N-Benzyloxycarbonylation via Schotten-Baumann Conditions

Causality & Design: The acylation of amines with carboxylic acid chlorides generates one equivalent of HCl, which can protonate unreacted amines and halt the reaction[2]. The use of a mild inorganic base (Na₂CO₃) in a biphasic THF/Water system neutralizes this byproduct,

driving the equilibrium forward[2]. The pH is maintained around 9–10, which is sufficient to keep the morpholine nitrogen free for nucleophilic attack without ionizing the primary alcohol, thus preventing unwanted O-acylation[3].

- Preparation: In a 250 mL round-bottom flask, dissolve 2-(morpholin-2-yl)ethanol (10.0 mmol, 1.31 g) in 30 mL of Tetrahydrofuran (THF). Add 30 mL of an aqueous solution of Na₂CO₃ (20.0 mmol, 2.12 g).
- Cooling: Cool the biphasic mixture to 0 °C using an ice-water bath and stir vigorously to ensure maximum surface area between the two phases.
- Reagent Addition: Dilute Benzyl chloroformate (Cbz-Cl, 11.0 mmol, 1.88 g) in 10 mL of THF. Add this solution dropwise to the reaction mixture over 30 minutes. Note: Slow addition prevents exothermic spikes and minimizes the competitive hydrolysis of Cbz-Cl by the aqueous base.
- Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3–4 hours. Monitor the reaction progress via TLC (DCM/MeOH 9:1, Ninhydrin stain for primary/secondary amines).
- Workup: Once the starting material is consumed, dilute the mixture with Ethyl Acetate (50 mL) and separate the layers. Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL).
- Washing & Drying: Combine the organic layers, wash with saturated brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford **Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate**.

Protocol B: Chemoselective Reduction of 2-(4-Cbz-morpholin-2-yl)acetic acid

Causality & Design: Lithium Aluminum Hydride (LAH) is a harsh reducing agent that would cleave the Cbz carbamate, reducing it to an N-methyl group[6]. Borane-THF is chosen because it selectively coordinates to and reduces the electron-rich carboxylic acid while ignoring the less electron-rich carbamate[4][5].

- Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Dissolve 2-(4-Cbz-morpholin-2-yl)acetic acid (5.0 mmol, 1.40 g) in anhydrous THF (20 mL) under a nitrogen atmosphere.
- Cooling: Cool the solution to 0 °C in an ice-water bath.
- Reduction: Slowly add Borane-THF complex (1.0 M in THF, 10.0 mL, 10.0 mmol) dropwise via a syringe. Caution: Hydrogen gas is evolved during the formation of the triacyloxyborane intermediate.
- Reaction: Allow the mixture to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 4 hours.
- Quenching: Cool the flask back to 0 °C and carefully quench the excess borane by the dropwise addition of Methanol (5 mL). Stir until gas evolution ceases.
- Workup: Concentrate the mixture under reduced pressure to remove solvents and volatile trimethyl borate esters. Partition the residue between Ethyl Acetate (40 mL) and saturated aqueous NaHCO₃ (20 mL).
- Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and evaporate to yield the pure target alcohol.

Analytical Characterization & Data Presentation

To validate the success of the synthesis, the isolated product should be characterized using NMR and Mass Spectrometry. Below is the expected analytical profile for **Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate**.

Parameter	Expected Value / Description
Chemical Formula	C ₁₄ H ₁₉ NO ₄
Molecular Weight	265.31 g/mol
Physical State	Colorless to pale yellow viscous oil
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.35 (m, 5H, Ar-H), 5.14 (s, 2H, Ph-CH ₂), 3.90-3.40 (m, 7H, morpholine + CH ₂ OH), 2.90- 2.60 (m, 2H, morpholine), 1.80-1.60 (m, 2H, CH ₂)
ESI-MS (m/z)	[M+H] ⁺ calculated for C ₁₄ H ₂₀ NO ₄ : 266.14; found: 266.1
TLC Rf Value	~0.35 in Hexanes/Ethyl Acetate (1:1, v/v)

Troubleshooting & Causality in Experimental Design

- O-Acylation Side Reactions (Protocol A): If an excess of Cbz-Cl is used or the pH drops locally due to inadequate stirring, minor O-acylation of the primary alcohol may occur, forming a carbonate.
 - Causality & Solution: Carbonates are significantly more electrophilic and susceptible to methanolysis than carbamates. If O-acylation is observed on TLC, stir the crude mixture with K₂CO₃ in Methanol for 1 hour at room temperature. This will selectively hydrolyze the O-Cbz carbonate back to the primary alcohol without affecting the N-Cbz carbamate.
- Incomplete Reduction (Protocol B): If starting material remains after 5 hours, the Borane-THF complex may have degraded.
 - Causality & Solution: Borane-THF is known to slowly cleave the THF ring over time, losing its active titer[4]. Always titrate the BH₃-THF solution before use or utilize a fresh bottle. Alternatively, Borane-Dimethylsulfide (BMS) can be substituted as it exhibits higher long-term stability[4].

References

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